molecular formula C6H5NNaO3 B3416191 4-Nitrophenol sodium salt dihydrate CAS No. 66924-59-2

4-Nitrophenol sodium salt dihydrate

Cat. No.: B3416191
CAS No.: 66924-59-2
M. Wt: 162.10 g/mol
InChI Key: OORLTLMFPORJLV-UHFFFAOYSA-N
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Description

It is a derivative of 4-nitrophenol, a phenolic compound characterized by a nitro group at the para position relative to the hydroxyl group on the benzene ring . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenol sodium salt dihydrate can be synthesized through the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated and purified . The sodium salt form is obtained by neutralizing 4-nitrophenol with sodium hydroxide, followed by crystallization to yield the dihydrate form .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes, followed by neutralization and crystallization. The slow evaporation method is commonly used to grow high-purity crystals of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenol sodium salt dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

66924-59-2

Molecular Formula

C6H5NNaO3

Molecular Weight

162.10 g/mol

IUPAC Name

sodium;4-nitrophenolate;dihydrate

InChI

InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;

InChI Key

OORLTLMFPORJLV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophenol sodium salt dihydrate
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4-Nitrophenol sodium salt dihydrate
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4-Nitrophenol sodium salt dihydrate
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4-Nitrophenol sodium salt dihydrate
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4-Nitrophenol sodium salt dihydrate
Reactant of Route 6
4-Nitrophenol sodium salt dihydrate

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